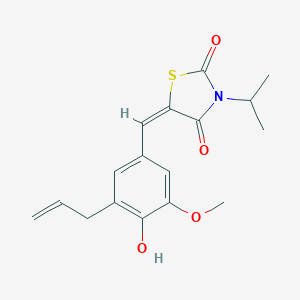![molecular formula C18H14Cl2N2O2S B286318 4-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-2-phenyl-3(2H)-pyridazinone](/img/structure/B286318.png)
4-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-2-phenyl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-2-phenyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DCPM and has been synthesized through various methods. In
Mécanisme D'action
The mechanism of action of DCPM is not fully understood. It has been suggested that DCPM may exert its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication. DCPM may also induce apoptosis in cancer cells by activating the caspase pathway. In addition, DCPM may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DCPM has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and lipid peroxidation in animal models of oxidative stress. DCPM has also been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammatory diseases. In addition, DCPM has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DCPM has several advantages for lab experiments. It is stable under various conditions and can be easily synthesized in high yields. DCPM is also relatively inexpensive compared to other anticancer agents. However, DCPM has some limitations. It has poor solubility in water, which may limit its use in some experiments. In addition, the mechanism of action of DCPM is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on DCPM. One area of research is to further elucidate the mechanism of action of DCPM. This may lead to the development of more effective anticancer agents. Another area of research is to explore the potential use of DCPM as a radioprotective agent. DCPM may also have potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further research is needed to fully explore the potential therapeutic applications of DCPM.
Conclusion:
DCPM is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized through various methods and has been extensively studied for its anticancer, anti-inflammatory, and antioxidant properties. DCPM has several advantages for lab experiments, but also has some limitations. Future research on DCPM may lead to the development of more effective anticancer agents and potential applications in the treatment of other diseases.
Méthodes De Synthèse
DCPM has been synthesized through various methods, including the reaction of 2,4-dichlorobenzyl chloride and 2-amino-5-methoxypyridine followed by the reaction with thiourea. Another method involves the reaction of 2,4-dichlorobenzyl isothiocyanate with 2-amino-5-methoxypyridine. These methods have been optimized to produce high yields of DCPM.
Applications De Recherche Scientifique
DCPM has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. DCPM has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to reduce inflammation in animal models of inflammatory diseases. In addition, DCPM has been studied for its potential use as a radioprotective agent.
Propriétés
Formule moléculaire |
C18H14Cl2N2O2S |
|---|---|
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
4-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-24-16-10-21-22(14-5-3-2-4-6-14)18(23)17(16)25-11-12-7-8-13(19)9-15(12)20/h2-10H,11H2,1H3 |
Clé InChI |
FEJFCMNMVCCEMO-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-Chloro-6-ethoxy-4-[(3-isopropyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B286236.png)
![(2-bromo-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B286237.png)
![4-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzonitrile](/img/structure/B286240.png)
![1-phenyl-3-propyl-2-thioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B286241.png)
![2-[(4E)-4-(3-bromobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B286242.png)
![3-Isopropyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B286243.png)
![2-{4-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B286245.png)
![2-{4-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide](/img/structure/B286246.png)
![(5E)-3-(propan-2-yl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B286247.png)
![(5E)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286251.png)
![2-[4-(4-isopropylbenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide](/img/structure/B286252.png)

![2-(4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,5-dioxo-1-imidazolidinyl)-N-(4-methylphenyl)acetamide](/img/structure/B286257.png)
